2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, including the formation of the indole moiety, the piperazine ring, and the pyridine ring. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyridine ring can be synthesized using various cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: An oxidation product of indole.
N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide: A structurally related compound with similar biological activities.
Uniqueness
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of indole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c27-19(23-14-15-4-3-7-22-13-15)21(29)26-10-8-25(9-11-26)20(28)18-12-16-5-1-2-6-17(16)24-18/h1-7,12-13,24H,8-11,14H2,(H,23,27) |
InChI Key |
JOAZQUWHLQZBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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